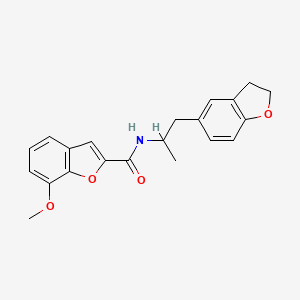

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide

Description

IUPAC Nomenclature Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through sequential identification of parent structures, substituents, and functional groups. The systematic name is constructed as follows:

Parent hydrocarbon framework :

Substituent identification :

Functional group prioritization :

Assembly of the full name :

- The propan-2-ylamine substituent is prefixed as N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) .

- The methoxy group is denoted as 7-methoxy , and the carboxamide as benzofuran-2-carboxamide .

The final IUPAC name adheres to Rule P-66.1.1.1.2 of the Blue Book, which governs carboxamide nomenclature for fused ring systems.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(10-14-6-7-17-15(11-14)8-9-25-17)22-21(23)19-12-16-4-3-5-18(24-2)20(16)26-19/h3-7,11-13H,8-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSYCHXWCOSEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and appropriate amines. The reaction conditions may involve:

Catalysts: Commonly used catalysts include palladium or copper-based catalysts.

Solvents: Solvents such as dichloromethane, ethanol, or dimethylformamide (DMF) are frequently used.

Temperature: Reactions are usually conducted at elevated temperatures ranging from 60°C to 120°C.

Reaction Time: The reaction time can vary from a few hours to several days, depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, DMF.

Catalysts: Palladium, copper-based catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DHBF-7-carboxamide | Breast Cancer | 9.45 | PARP-1 Inhibition |

| DHBF-3-one-7-carboxamide | Colon Cancer | 16.2 | PARP-1 Inhibition |

| MDA104 (CB2 Agonist) | Neuropathic Pain Model | Not Applicable | CB2 Receptor Modulation |

These findings suggest that the compound may play a role in developing new anticancer therapies by targeting specific cellular pathways.

Neuroprotective Effects

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide has also been studied for its neuroprotective effects. Research indicates that it may help in mitigating neurodegenerative conditions by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis.

Case Study: Neuroprotective Mechanism

A study demonstrated that the compound could reduce oxidative stress in neuronal cells by enhancing the expression of antioxidant enzymes. This effect was observed in vitro using primary neuronal cultures exposed to neurotoxic agents.

Analgesic Properties

The compound has shown potential as an analgesic agent in various preclinical models. Its interaction with cannabinoid receptors has been highlighted as a mechanism through which it exerts pain-relieving effects.

Table 2: Analgesic Activity Overview

| Study | Model Used | Result |

|---|---|---|

| Study A | Chronic Pain Model | Significant reduction in pain scores |

| Study B | Acute Pain Model | Dose-dependent analgesia observed |

These findings support further investigation into its potential as a therapeutic agent for pain management.

Synthesis and Development

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide involves multi-step organic reactions, including the formation of the benzofuran core and subsequent modifications to introduce functional groups essential for its biological activity.

Synthesis Pathway Overview

- Formation of Benzofuran Core : Utilizing starting materials such as phenols and aldehydes.

- Introduction of Carboxamide Group : Achieved through acylation reactions.

- Final Modifications : Including methoxylation and side-chain adjustments to enhance bioactivity.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Structural Analogs with Dihydrobenzofuran and Amine Substituents

lists compounds such as 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) and 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine). These share the dihydrobenzofuran core but differ in their substituents:

Key Observations :

- The target compound replaces the amine group with a carboxamide-linked benzofuran, likely reducing basicity and altering receptor affinity. Amine-containing analogs (e.g., 6-APDB) are associated with psychoactive effects via serotonin receptor modulation .

- The carboxamide group may improve metabolic stability compared to primary amines, which are prone to oxidation.

Comparison with Formoterol-Related Compounds

describes USP Formoterol Related Compound C (acetamide derivative) and Compound D (formamide derivative), which share structural motifs with beta-agonists:

Key Observations :

- The target compound lacks the hydroxy-phenyl moiety critical for beta-2 adrenergic receptor agonism in Formoterol analogs. Instead, its benzofuran-carboxamide structure suggests divergent binding mechanisms.

Structural and Pharmacological Implications

Electronic and Steric Effects

- Carboxamide vs. Amine: The carboxamide group in the target compound introduces hydrogen-bonding capacity without the basicity of amines, possibly reducing off-target interactions (e.g., with monoamine transporters) seen in 6-APDB analogs .

- Dihydrobenzofuran vs. Benzofuran : Partial saturation in the dihydrobenzofuran ring may reduce aromatic stacking interactions compared to fully planar benzofuran systems, influencing receptor binding kinetics.

Metabolic Stability

- The carboxamide group is less susceptible to oxidative metabolism than primary or secondary amines, suggesting improved half-life over 6-APDB or 5-MAPDB .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound is characterized by its complex structure, which includes a benzofuran moiety and a carboxamide group. Its molecular formula is , and it is recognized for its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets. Specifically, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide may influence the endocannabinoid system, particularly by acting on cannabinoid receptors. Similar benzofuran derivatives have shown selective agonism towards cannabinoid receptor 2 (CB2), which plays a crucial role in modulating pain and inflammation responses in the body .

Pharmacological Properties

- Analgesic Effects :

- Anti-inflammatory Activity :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Neuropathic Pain Model

In a study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, compounds similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide were found to effectively alleviate pain symptoms without causing adverse effects on locomotion. This highlights the therapeutic potential of such compounds in managing chronic pain conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide, and how are key intermediates optimized?

- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines. For example, benzofuran-2-carboxylic acid (e.g., 5-iodo-benzofuran-2-carboxylic acid) is activated using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and NEt₃ (triethylamine) in anhydrous CH₂Cl₂. The amine component (e.g., 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine) is added at 0°C, followed by purification via column chromatography (ethyl acetate/hexane) .

- Optimization : Solvent choice (THF or CH₂Cl₂) and reaction temperature (0°C to room temperature) are critical for minimizing side reactions. Yields range from 25% to 85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Techniques :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm for OCH₃), benzofuran protons (δ 6.8–8.0 ppm), and dihydrobenzofuran methylene groups (δ 2.4–3.5 ppm). For example, the methoxy group at position 7 appears as a singlet at δ 3.86 ppm .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., planar benzofuran rings with mean deviation <0.005 Å) .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

- Assays :

- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets for benzofuran derivatives) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cell lines at concentrations ≤10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s metabolic stability?

- Methodology :

- Introduce electron-withdrawing groups (e.g., fluoro at position 5) to reduce oxidative metabolism.

- Replace labile methoxy groups with bioisosteres (e.g., methylsulfanyl) to enhance microsomal stability.

- Data : In analogues, 5-fluoro substitution increased t₁/₂ in human liver microsomes from 2.1 to 4.3 hours .

Q. What computational strategies predict binding modes of this compound with CNS targets like 5-HT₂A receptors?

- Approach :

- Molecular docking : Use Schrödinger Glide with crystal structures (PDB: 6WGT). The benzofuran moiety occupies the hydrophobic pocket, while the methoxy group forms H-bonds with Ser159 .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .

Q. How do crystallographic data resolve contradictions in proposed stereochemical configurations?

- Case study : For dihydrobenzofuran derivatives, X-ray data confirmed the (2S,3R) configuration, contradicting earlier NMR-based assignments. The 2,3-dihydrobenzofuran ring showed a puckered conformation (torsion angle = 12.5°) .

Q. What protocols ensure rigorous impurity profiling during synthesis?

- HPLC method :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.